Clopidogrel Amide-d4 is a deuterated form of Clopidogrel, a widely used antiplatelet medication. This compound is primarily utilized in scientific research, particularly in pharmacokinetic and pharmacodynamic studies. Clopidogrel Amide-d4 serves as a stable isotope-labeled analog that aids in understanding the metabolism and action of Clopidogrel within biological systems. It is classified under thienopyridines, which are known for their role in inhibiting platelet aggregation.
Clopidogrel Amide-d4 is synthesized from Clopidogrel, which is derived from various synthetic routes involving thienopyridine derivatives. The compound is classified as a prodrug, requiring metabolic activation to exert its pharmacological effects. Its chemical structure includes deuterium atoms that enhance its stability and allow for precise tracking in metabolic studies.
The synthesis of Clopidogrel Amide-d4 typically involves the incorporation of deuterium into the Clopidogrel molecule. One common method includes the reaction of Clopidogrel with deuterated acetic anhydride in the presence of a base such as pyridine. This process allows for the selective substitution of hydrogen atoms with deuterium, resulting in the desired isotopic labeling.
Synthetic Route Example:
Clopidogrel Amide-d4 has a molecular formula of and a molecular weight of approximately 310.84 g/mol. The presence of deuterium atoms modifies the physical properties slightly compared to its non-deuterated counterpart, but it retains the essential characteristics that facilitate its function as an antiplatelet agent.
The compound's structure can be represented as follows:
Clopidogrel Amide-d4 can undergo various chemical reactions, including:
Common Reagents:
These reactions are significant for further pharmacological studies and understanding the compound's behavior in biological systems.
Clopidogrel Amide-d4 functions as a prodrug, requiring metabolic conversion to its active form to inhibit platelet aggregation effectively. The mechanism involves:
The pharmacokinetics indicate that Clopidogrel Amide-d4 is well absorbed after oral administration, with effects observable within 12 hours post-administration.
These properties are crucial for handling and storage in laboratory settings.
Clopidogrel Amide-d4 is extensively used in various scientific applications:
Clopidogrel Amide-d4 maintains the core scaffold of non-deuterated clopidogrel amide (CAS 90055-68-8), which consists of three moieties:
The primary structural distinction resides in the strategic replacement of four hydrogen atoms with deuterium at the ortho positions of the 2-chlorophenyl ring. This modification preserves steric and electronic properties while introducing isotopic traceability critical for mass spectrometry-based assays. The molecular weight difference of four atomic mass units (306.80 g/mol vs. 310.84 g/mol) creates a distinct mass spectral signature without altering chemical behavior [2] [5].
Table 1: Structural Comparison of Clopidogrel Amide and Clopidogrel Amide-d4
Structural Feature | Clopidogrel Amide | Clopidogrel Amide-d4 |
---|---|---|
CAS Number | 90055-68-8 | 1219423-91-2 |
Molecular Formula | C15H15ClN2OS | C15H11D4ClN2OS |
Molecular Weight (g/mol) | 306.80 | 310.84 |
2-Chlorophenyl Group | C6H4Cl | C6D4Cl |
Isotopic Content | Natural abundance | >95% D at ortho positions |
Deuterated analogs like Clopidogrel Amide-d4 provide indispensable tools for drug metabolism and pharmacokinetic (DMPK) studies through several mechanisms:
Internal Standards in Quantification: As mass spectrometry internal standards, they correct for analytical variability during sample preparation and ionization. Their near-identical chemical properties co-elute with analytes, while distinct mass signatures enable selective detection [2] [8].
Metabolic Pathway Tracing: When administered in vitro (e.g., hepatocyte incubations), deuterated compounds reveal metabolic soft spots. The deuterium kinetic isotope effect (DKIE) can attenuate cleavage of C-D bonds by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which activate clopidogrel. This allows identification of labile positions and potential toxic metabolites [6] [9].
Isotope Effect Studies: The stronger C-D bond (bond dissociation energy ~1-1.5 kcal/mol higher than C-H) can alter reaction rates when bond breaking is rate-limiting. For clopidogrel, which requires CYP-mediated activation, deuteration at critical positions could theoretically delay metabolic activation. However, since Clopidogrel Amide-d4 is primarily a synthetic intermediate rather than an active pharmaceutical ingredient, its DKIE applications remain exploratory [3] [9].
The "deuterium switch" strategy—developing deuterated analogs of approved drugs to improve pharmacokinetics—has gained significant traction since FDA approval of deutetrabenazine in 2017. This approach leverages deuteration to reduce first-pass metabolism, prolong half-life, minimize toxic metabolites, or decrease dosing frequency. Clopidogrel Amide-d4 serves as a precursor in developing such deuterated antiplatelet agents, though clinical candidates remain under investigation [3] [9].
The development of deuterated pharmaceuticals has evolved through distinct phases:
Early Foundations (1960s-2000s): Initial studies explored deuterium's biochemical effects, exemplified by d2-tyramine (1961) and d3-morphine (1962). The 1970s saw patents for deuterated antimicrobials and anesthetics (e.g., deuterated halothane to reduce hepatotoxicity). However, clinical translation remained limited by synthetic challenges and regulatory uncertainties [3] [9].
Technology Maturation (2010s): Improved catalytic deuteration methods and sensitive analytical techniques enabled precise deuterium incorporation. The 2017 approval of deutetrabenazine (Austedo®) for Huntington's chorea validated the deuterium switch strategy commercially. This catalyzed investment in deuterated drug platforms by companies like Concert Pharmaceuticals and Deuteria Pharmaceuticals [3] [9].
Cardiovascular Applications: Clopidogrel's complex metabolism—requiring CYP activation and exhibiting polymorphism-linked variability—made it an attractive deuterium switch candidate. Early research focused on deuterated metabolites like Clopidogrel Amide-d4 to study bioactivation bottlenecks. Patent analyses reveal increasing claims for deuterated antiplatelet agents since 2010, primarily targeting improved CYP2C19 metabolism and reduced prodrug variability [3] [6] [9].
The synthesis of Clopidogrel Amide-d4 represents a convergence of synthetic chemistry innovations in deuterium incorporation and cardiovascular pharmacology needs. As a research compound, it bridges fundamental isotope chemistry and applied drug development, enabling mechanistic studies that inform next-generation antiplatelet agents.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8